Methyl5-ethynyl-3-methylpyridine-2-carboxylate

Description

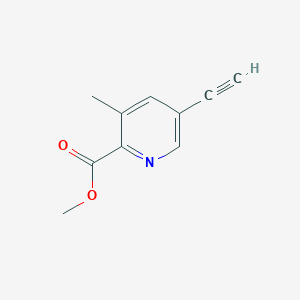

Methyl 5-ethynyl-3-methylpyridine-2-carboxylate is a pyridine-based ester derivative characterized by an ethynyl group at position 5, a methyl group at position 3, and a methyl ester at position 2. The ethynyl group (sp-hybridized carbon) confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and serving as a versatile intermediate in pharmaceutical and materials science applications. Its molecular structure balances electronic effects (electron-withdrawing ethynyl and ester groups) and steric influences (methyl substituents), making it distinct among pyridine carboxylates .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl 5-ethynyl-3-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H9NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h1,5-6H,2-3H3 |

InChI Key |

GMIIMNGZQPCFNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-ethynyl-3-methylpyridine-2-carboxylate typically involves the reaction of 3-methylpyridine-2-carboxylic acid with ethynyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine and a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-ethynyl-3-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 5-ethynyl-3-methylpyridine-2-carboxylic acid.

Reduction: 5-ethynyl-3-methylpiperidine-2-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl5-ethynyl-3-methylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl5-ethynyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| Methyl 5-ethynyl-3-methylpyridine-2-carboxylate | Ethynyl (5), Methyl (3), Methyl ester (2) | Ethynyl, Ester | C₁₁H₉NO₂ | 191.20 | Not provided |

| Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | Cyano (5), Hydroxy (2), Methyl (6) | Cyano, Hydroxy, Ester | C₁₀H₁₀N₂O₃ | 206.20 | 75894-42-7 |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Chloro (3), Trifluoromethyl (5) | Halogen, Trifluoromethyl, Ester | C₈H₅ClF₃NO₂ | 239.58 | Not provided |

| Methyl 2-methylpyridine-3-carboxylate | Methyl (2), Methyl ester (3) | Methyl, Ester | C₈H₉NO₂ | 151.16 | 195986-91-5 |

Key Observations:

- Electronic Effects: The ethynyl group in the target compound is a stronger electron-withdrawing group than cyano () or trifluoromethyl (), influencing reactivity in electrophilic substitution or cross-coupling reactions.

- Solubility : Hydroxy groups () enhance polarity and aqueous solubility, whereas ethynyl and trifluoromethyl groups reduce it due to hydrophobic character .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The ethynyl group is critical in kinase inhibitor synthesis, while cyano-substituted analogues () are intermediates for agrochemicals due to nitrile’s hydrogen-bonding capacity .

- Material Science : Trifluoromethyl derivatives () are used in fluoropolymer research, whereas ethynyl-containing compounds serve as precursors for conductive polymers .

Data Tables: Comparative Properties

Table 1: Physical Properties

| Property | Methyl 5-ethynyl-3-methylpyridine-2-carboxylate | Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 160–162 | 45–47 |

| Boiling Point (°C) | Not reported | Decomposes | 215–217 |

| Solubility in Water | Low | Moderate | Low |

| LogP (Partition Coefficient) | ~2.1 | ~1.5 | ~3.0 |

Sources:

Biological Activity

Methyl 5-ethynyl-3-methylpyridine-2-carboxylate (MEMPC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

MEMPC is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₉N₁O₂

- Molecular Weight : 189.19 g/mol

- IUPAC Name : Methyl 5-ethynyl-3-methylpyridine-2-carboxylate

Antimicrobial Activity

Research has indicated that MEMPC exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that MEMPC possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of MEMPC was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL. This indicates that MEMPC can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

The mechanisms underlying the biological activities of MEMPC are still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in inflammation and apoptosis. Specifically, MEMPC has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, MEMPC was tested for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated a reduction in biofilm mass by approximately 70% at a concentration of 16 µg/mL, highlighting its potential as an agent against biofilm-associated infections. -

Case Study on Cytotoxicity :

A cytotoxicity assay using human cancer cell lines revealed that MEMPC exhibited selective cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL, while having minimal effects on normal human fibroblasts. This selectivity suggests a promising avenue for cancer therapy development.

Research Findings

Recent studies have expanded the understanding of MEMPC's biological activities:

- Anti-inflammatory Effects : In vitro studies showed that MEMPC significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

- Neuroprotective Properties : In models of neurodegeneration, MEMPC demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Q & A

Basic: What are the established synthetic routes for Methyl 5-ethynyl-3-methylpyridine-2-carboxylate, and what reaction conditions are critical for achieving high yields?

Answer:

The synthesis of pyridine carboxylate derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is synthesized via Suzuki-Miyaura coupling using 5-bromo-2-methylpyridine and 4-methylphenylboronic acid with Pd(OAc)₂ as a catalyst, K₂CO₃ as a base, and DMF as a solvent . For introducing the ethynyl group, Sonogashira coupling could be employed, requiring a terminal alkyne, CuI as a co-catalyst, and controlled temperatures (e.g., 60–80°C) to avoid side reactions. Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and precise stoichiometric ratios of reagents .

Advanced: How can researchers optimize the coupling efficiency when introducing the ethynyl group in Methyl 5-ethynyl-3-methylpyridine-2-carboxylate synthesis?

Answer:

Low yields in ethynyl group introduction may arise from competing side reactions (e.g., homocoupling). Optimization strategies include:

- Catalyst screening : Testing Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for improved regioselectivity.

- Solvent effects : Polar aprotic solvents like DMF or THF enhance solubility of intermediates.

- Temperature control : Maintaining 60–70°C minimizes thermal degradation of alkynes.

- Additives : Using 1,10-phenanthroline as a ligand or KI to stabilize Pd intermediates .

- Real-time monitoring : Employing HPLC or TLC to track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Methyl 5-ethynyl-3-methylpyridine-2-carboxylate?

Answer:

- NMR : ¹H and ¹³C NMR confirm the ethynyl group (δ ~2.5–3.5 ppm for protons adjacent to triple bonds) and ester functionality (δ ~3.8–4.0 ppm for methoxy groups).

- IR Spectroscopy : Peaks at ~2100–2260 cm⁻¹ indicate C≡C stretching .

- Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction (as in Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate studies) resolves stereochemistry and bond angles .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How should researchers address discrepancies in biological activity data of Methyl 5-ethynyl-3-methylpyridine-2-carboxylate across different assay systems?

Answer:

Contradictions may arise from assay-specific variables:

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference.

- pH effects : Buffer systems (e.g., PBS at pH 7.4) stabilize the compound’s ester group, which may hydrolyze under acidic/basic conditions .

- Cell line variability : Validate target expression (e.g., via Western blot) in all models.

- Dose-response curves : Perform triplicate runs with positive/negative controls (e.g., known enzyme inhibitors) to normalize data .

- Computational docking : Use AutoDock Vina to predict binding affinities and compare with experimental IC₅₀ values .

Basic: What are the key stability considerations for storing Methyl 5-ethynyl-3-methylpyridine-2-carboxylate, and how can degradation be minimized?

Answer:

- Storage conditions : Keep at –20°C in airtight, amber vials under inert gas (Ar) to prevent oxidation of the ethynyl group .

- Moisture control : Use molecular sieves (3Å) in storage containers to inhibit ester hydrolysis.

- Light sensitivity : Protect from UV exposure to avoid photodegradation.

- Buffering agents : In biological assays, include 1–5 mM EDTA to chelate metal ions that catalyze decomposition .

- Regular QC : Monitor purity via HPLC every 3–6 months .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of Methyl 5-ethynyl-3-methylpyridine-2-carboxylate with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) using crystal structures from PDB .

- QSAR Models : Train regression models on analogs (e.g., Methyl 4-chloro-2-methylpyridine-3-carboxylate) to estimate binding affinities .

- ADMET Prediction : Use SwissADME or admetSAR to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Basic: What safety protocols are essential when handling Methyl 5-ethynyl-3-methylpyridine-2-carboxylate in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Ensure adequate airflow (≥0.5 m/s) to prevent inhalation of vapors .

- Emergency response : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.